molecular formula C20H18N2O2 B5275966 (4E)-5-methyl-2-phenyl-4-[(4-prop-2-enoxyphenyl)methylidene]pyrazol-3-one

(4E)-5-methyl-2-phenyl-4-[(4-prop-2-enoxyphenyl)methylidene]pyrazol-3-one

Cat. No.: B5275966
M. Wt: 318.4 g/mol
InChI Key: XAIRGFXTUNZXTA-XMHGGMMESA-N
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Description

(4E)-5-methyl-2-phenyl-4-[(4-prop-2-enoxyphenyl)methylidene]pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-phenyl-4-[(4-prop-2-enoxyphenyl)methylidene]pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-prop-2-enoxybenzaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-2-phenyl-4-[(4-prop-2-enoxyphenyl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted pyrazolones with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Research has shown that this compound may exhibit biological activity, making it a candidate for further studies in drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases. more research is needed to fully understand its efficacy and safety.

    Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-2-phenyl-4-[(4-prop-2-enoxyphenyl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-[(4-methyl-2-phenyl-5-thiazolyl)methylthio]phenoxyacetic acid: This compound shares structural similarities with (4E)-5-methyl-2-phenyl-4-[(4-prop-2-enoxyphenyl)methylidene]pyrazol-3-one, particularly in the presence of aromatic rings and functional groups.

    Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms, and they exhibit different chemical properties and applications compared to pyrazolones.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(4E)-5-methyl-2-phenyl-4-[(4-prop-2-enoxyphenyl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-3-13-24-18-11-9-16(10-12-18)14-19-15(2)21-22(20(19)23)17-7-5-4-6-8-17/h3-12,14H,1,13H2,2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIRGFXTUNZXTA-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OCC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OCC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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